L-Tryptophan-15N2

Catalog No.
S735404
CAS No.
204634-20-8
M.F
C11H12N2O2
M. Wt
206.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tryptophan-15N2

CAS Number

204634-20-8

Product Name

L-Tryptophan-15N2

IUPAC Name

(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C11H12N2O2

Molecular Weight

206.21 g/mol

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i12+1,13+1

InChI Key

QIVBCDIJIAJPQS-BGQAPUEUSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C[15NH]2)C[C@@H](C(=O)O)[15NH2]

Protein Structure and Function Studies using Nuclear Magnetic Resonance (NMR)

L-Tryptophan-15N2 is a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique used to study the structure and function of proteins. The nitrogen-15 isotope possesses unique magnetic properties that allow scientists to distinguish it from other nitrogen atoms in the protein molecule. By incorporating L-Tryptophan-15N2 into proteins, researchers can:

  • Assign specific resonances to individual amino acid residues within the protein, enabling detailed analysis of their local environment and interactions with other parts of the molecule. This information is crucial for understanding protein folding, dynamics, and function.
  • Study protein-protein interactions by monitoring changes in the chemical shifts of nitrogen-15 atoms upon binding to another protein. This approach allows researchers to map the binding interfaces and understand the molecular basis of protein-protein interactions involved in various cellular processes.

Metabolic Tracing and Flux Analysis

L-Tryptophan-15N2 can be used as a tracer molecule to study the metabolic pathway of L-tryptophan in living cells or organisms. By observing the incorporation of the nitrogen-15 isotope into downstream metabolites, researchers can:

  • Track the fate of L-tryptophan within the cell and measure the flux (rate) of its conversion into various products, including important molecules like serotonin, melatonin, and vitamin B3.
  • Investigate the effects of different conditions (e.g., dietary changes, drug treatments) on L-tryptophan metabolism and identify potential bottlenecks or altered pathways. This information is valuable for understanding the regulation of L-tryptophan metabolism and its role in various physiological processes.

L-Tryptophan-15N2 is a stable isotope-labeled form of the essential amino acid L-Tryptophan, which is crucial for protein synthesis and serves as a precursor for several important biomolecules, including serotonin and melatonin. The molecular formula for L-Tryptophan-15N2 is C₁₁H₁₂N₂O₂, with a molecular weight of approximately 204.23 g/mol. This compound contains two nitrogen atoms that are isotopically labeled with nitrogen-15, making it valuable for various research applications, particularly in metabolic studies and tracer experiments .

L-Tryptophan-15N2 does not have a specific mechanism of action in the traditional sense. Its primary function lies in its ability to provide information about the structure and dynamics of biological molecules when used in NMR spectroscopy.

During NMR experiments, the 15N isotopes in L-Tryptophan-15N2 create a unique signal that can be used to probe the local environment and interactions within a protein molecule []. This allows researchers to study protein folding, dynamics, and interactions with other molecules.

L-Tryptophan-15N2 is likely to share similar safety concerns as L-tryptophan. Inhaling dust or ingesting large quantities of L-tryptophan can cause nausea, vomiting, and other side effects []. However, due to the small quantities typically used in research, the risk is minimal when handled with appropriate precautions.

Similar to those of its non-labeled counterpart, L-Tryptophan. It can undergo:

  • Decarboxylation: Leading to the formation of tryptamine.
  • Transamination: Contributing to the synthesis of various neurotransmitters.
  • Condensation reactions: Involving other amino acids or compounds to form peptides or proteins.

The presence of nitrogen-15 allows for enhanced tracking of metabolic pathways in biological systems, providing insights into amino acid metabolism and protein synthesis .

L-Tryptophan-15N2 exhibits biological activities characteristic of L-Tryptophan, including:

  • Serotonin Production: It acts as a precursor to serotonin, a neurotransmitter involved in mood regulation.
  • Melatonin Synthesis: It is also a precursor for melatonin, which regulates sleep-wake cycles.
  • Immune Function: Tryptophan metabolism influences immune responses and has been implicated in the modulation of inflammation.

Studies utilizing L-Tryptophan-15N2 can elucidate the dynamics of these processes and their implications for health and disease .

The synthesis of L-Tryptophan-15N2 typically involves:

  • Isotopic Enrichment: Starting from natural L-Tryptophan through chemical methods that incorporate nitrogen-15 into the amino acid structure.
  • Chemical Synthesis: Utilizing methods such as reductive amination or enzymatic pathways that favor the incorporation of nitrogen-15.

One common method reported includes the use of labeled precursors in controlled environments to ensure high yields of the isotopically enriched product .

Research involving L-Tryptophan-15N2 focuses on its interactions with various biological molecules:

  • Protein Binding: Studies how L-Tryptophan interacts with proteins can reveal insights into its role in protein structure and function.
  • Neurotransmitter Dynamics: Investigations into how this compound affects neurotransmitter levels can provide information on mood disorders and sleep regulation.

The use of isotopically labeled compounds like L-Tryptophan-15N2 enhances the accuracy of these studies by allowing researchers to track specific pathways without interference from naturally occurring isotopes .

Several compounds share structural similarities with L-Tryptophan-15N2, including:

Compound NameMolecular FormulaUnique Features
L-TryptophanC₁₁H₁₂N₂O₂Natural form; not isotopically labeled
5-HydroxytryptophanC₁₁H₁₂N₂O₃A metabolite of L-Tryptophan; involved in serotonin synthesis
TryptamineC₉H₁₃NA decarboxylated product of L-Tryptophan
3-Indolepropionic AcidC₉H₉NO₂A derivative with neuroprotective properties

L-Tryptophan-15N2's uniqueness lies in its isotopic labeling, which allows for detailed metabolic tracing that is not possible with its non-labeled counterparts. This capability makes it an invaluable tool in biochemical research focused on amino acid metabolism and related physiological processes .

XLogP3

-1.1

Sequence

W

Wikipedia

L-(~15~N_2_)Tryptophan

Dates

Modify: 2023-08-15

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